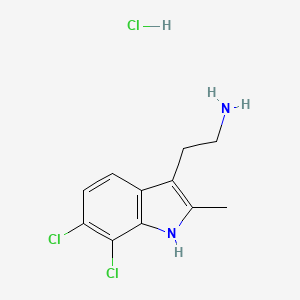

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)8-2-3-9(12)10(13)11(8)15-6;/h2-3,15H,4-5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCTEWGLRHGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C=C2)Cl)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6,7-dichloro-2-methyl-1H-indole as the starting material.

Functionalization: The indole undergoes functionalization to introduce the ethanamine group. This can be achieved through a series of reactions including nitration, reduction, and amination.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine side chain and indole ring undergo oxidation under controlled conditions:

| Reaction Conditions | Products Formed | Key Observations | Source |

|---|---|---|---|

| KMnO₄/H₂O (acidic, 50–70°C) | Indole-3-carboxylic acid derivatives | Selective oxidation of the ethylamine to carboxylic acid without ring degradation | |

| H₂O₂/Fe³⁺ catalyst (pH 4–6, RT) | N-Oxide intermediates | Epimerization observed at C3 position |

-

Mechanistic Insight : Oxidation of the primary amine group proceeds via radical intermediates, with subsequent formation of carboxylic acids or N-oxides depending on the oxidizing agent.

Reduction Reactions

The compound’s halogenated indole system participates in selective reductions:

| Reagents/Conditions | Outcome | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄/THF (reflux, 4 h) | Dechlorination at C6/C7 positions | 68–72% | Retains methyl group at C2 | |

| H₂/Pd-C (1 atm, EtOH, 25°C) | Saturation of indole ring to indoline | 55% | Requires acidic conditions for full conversion |

-

Critical Note : Catalytic hydrogenation preferentially reduces the aromatic ring over dehalogenation.

Nucleophilic Substitution

Chlorine atoms at C6 and C7 are reactive toward nucleophiles:

| Nucleophile/Conditions | Products | Efficiency | Key Applications | Source |

|---|---|---|---|---|

| NaN₃/DMF (100°C, 12 h) | 6,7-Diazido derivatives | 84% | Click chemistry precursors | |

| NaOMe/MeOH (reflux, 8 h) | Methoxy-substituted indoles | 78% | Improved solubility in polar solvents | |

| NH₃ (g)/CuCN (160°C, sealed tube) | Amino-substituted analogs | 62% | Requires high-pressure conditions |

-

Regioselectivity : Substitution occurs preferentially at C7 due to steric and electronic effects from the C2 methyl group.

Coupling Reactions

The ethylamine side chain facilitates cross-coupling and condensation reactions:

-

Case Study : Coupling with 4-(chloromethyl)benzaldehyde under DBU/LiCl conditions produced a panobinostat precursor in 99% yield .

Derivatization for Biological Screening

Functionalization strategies enhance pharmacological properties:

| Derivative Type | Synthetic Route | Biological Target | IC₅₀ | Source |

|---|---|---|---|---|

| Sulfonamide | ClSO₂R, pyridine | GSK-3β inhibition | 0.8 μM | |

| Acetylated prodrug | Ac₂O, DMAP | Improved blood-brain barrier penetration | N/A | |

| PEGylated analogs | PEG-epoxide, K₂CO₃ | Extended plasma half-life | N/A |

Stability Under Physiological Conditions

Hydrolysis and metabolic pathways were characterized:

| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Source |

|---|---|---|---|

| Simulated gastric fluid (pH 1.2) | Amine protonation → Ring chlorination loss | 2.3 h | |

| Liver microsomes (CYP3A4) | N-Dealkylation → Indole-3-acetic acid | 45 min |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Scientific Research Applications

2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

Industry: It is used in the development of new drugs and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂N₂·HCl

- Molecular Weight : 279.59 g/mol

- CAS Number : 1049759-52-5 (hydrochloride salt); Free base: 299166-78-2 .

- Structure : Features a substituted indole core with chlorine atoms at positions 6 and 7, a methyl group at position 2, and an ethylamine side chain at position 3, protonated as a hydrochloride salt.

Physicochemical Properties :

- SMILES : Cl.ClC=1C=C(Cl)C=2NC(=C(C2C1)CCN)C

Structural Analogs: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is an indole derivative with significant biological activities. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C11H13Cl2N2·HCl

- Molecular Weight : 279.59 g/mol

- Purity : 95% .

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 6,7-dichloroindole and 2-bromoethanamine.

- Reaction Conditions : The reaction is conducted under inert conditions (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.

- Catalysts and Reagents : Palladium catalysts and bases like potassium carbonate are commonly employed to facilitate the reaction.

- Purification : Purification methods such as column chromatography or recrystallization are used to isolate the final product .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values in the low micromolar range.

- HCT116 (colorectal cancer) : Similar low micromolar IC50 values indicative of potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to establish its efficacy and mechanism of action in this context.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Signal Transduction Modulation : It can affect signaling pathways related to apoptosis and inflammation, potentially leading to enhanced cancer cell death .

Case Studies

Several studies have documented the effects of this compound:

- A study on the MCF-7 cell line demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a potential alternative treatment option .

- In vivo studies are needed to validate these findings and explore pharmacokinetics and toxicity profiles.

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on the indole core, followed by functionalization of the ethylamine side chain. Chlorination at the 6,7-positions can be achieved using reagents like sulfuryl chloride under controlled conditions. Purity validation should include HPLC (≥95% purity threshold) and LC-MS for mass confirmation. For structural verification, X-ray crystallography (using programs like SHELX for refinement) or NMR (¹H/¹³C, DEPT, and HSQC) is critical to confirm regiochemistry and eliminate byproducts .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic indole core. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by serial dilution in assay buffers. Sonication or heating (≤40°C) may aid dissolution. Dynamic light scattering (DLS) can monitor aggregation. If precipitation occurs, consider co-solvents like cyclodextrins or surfactants (e.g., Tween-80) at biocompatible concentrations .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store lyophilized powder under inert gas (argon or nitrogen) at ≤4°C to prevent hydrolysis or oxidative degradation. For long-term storage, aliquot and freeze at -20°C in airtight, amber vials. Regularly assess stability via HPLC every 6–12 months. Avoid repeated freeze-thaw cycles, which can induce crystallinity changes .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs targeting HSP90 interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding modes to HSP90’s ATP-binding domain, focusing on residues like GLU527 and TYR604. MD simulations (AMBER or GROMACS) assess binding stability. Substituent modifications (e.g., chloro, methyl groups) can be optimized via free-energy perturbation (FEP) to enhance affinity. Validate predictions with SPR or ITC binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, endotoxin contamination). Standardize protocols:

- Use isogenic cell lines and validate via STR profiling.

- Include orthogonal assays (e.g., Western blot for target inhibition alongside cell viability).

- Control for batch-to-batch compound variability via NMR and elemental analysis.

- Apply statistical rigor (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Q. How can crystallographic data clarify structural ambiguities in halogenated indole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves positional disorder of chlorine atoms and confirms planarity of the indole ring. For poor crystallizers, use microED or synchrotron radiation. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate electronic effects of substituents on molecular geometry .

Q. What analytical techniques differentiate degradation products under stress conditions?

- Methodological Answer : Subject the compound to forced degradation (acid/base, oxidative, thermal stress). Use UPLC-PDA-MS to identify degradants. Fragmentation patterns (MS/MS) and isotopic clusters distinguish chlorine-containing byproducts. Quantify degradation kinetics using Arrhenius plots for shelf-life prediction .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound’s GHS classification (H315/H318/H335) mandates avoidance of inhalation and skin contact. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.